2-iodo-4-methoxybenzyl bromide
Overview
Description
2-Iodo-4-methoxybenzyl bromide is an organic compound that belongs to the class of benzyl halides It is characterized by the presence of an iodine atom at the second position, a methoxy group at the fourth position, and a bromomethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-4-methoxybenzyl bromide typically involves a multi-step process. One common method starts with the iodination of 4-methoxybenzyl alcohol, followed by bromination. The reaction conditions often involve the use of iodine and a brominating agent such as phosphorus tribromide (PBr3) or N-bromosuccinimide (NBS) under controlled temperature and solvent conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same iodination and bromination steps, with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Iodo-4-methoxybenzyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The iodine atom can be reduced to form deiodinated products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include deiodinated benzyl derivatives.
Scientific Research Applications
2-Iodo-4-methoxybenzyl bromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in cross-coupling reactions such as Suzuki-Miyaura coupling.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: It is investigated for its potential use in drug development and as a building block for medicinal chemistry.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-iodo-4-methoxybenzyl bromide involves its reactivity as a benzyl halideThe methoxy group can participate in electrophilic aromatic substitution reactions, while the iodine atom can undergo halogen exchange reactions .
Comparison with Similar Compounds
Similar Compounds
2-Iodo-4-methoxybenzyl chloride: Similar structure but with a chlorine atom instead of bromine.
2-Iodo-4-methoxybenzyl fluoride: Similar structure but with a fluorine atom instead of bromine.
2-Iodo-4-methoxybenzyl iodide: Similar structure but with an iodine atom instead of bromine.
Uniqueness
2-Iodo-4-methoxybenzyl bromide is unique due to its specific reactivity profile. The presence of both iodine and bromine atoms allows for selective functionalization and diverse chemical transformations. Its methoxy group provides additional sites for modification, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
1-(bromomethyl)-2-iodo-4-methoxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrIO/c1-11-7-3-2-6(5-9)8(10)4-7/h2-4H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDWMABQHIGGOFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CBr)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrIO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.96 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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